N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-indole-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-24-19(25)11-10-18(23-24)14-7-3-5-9-17(14)22-20(26)15-12-21-16-8-4-2-6-13(15)16/h2-12,21H,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWCNSBJKRKOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Intermediate: The initial step involves the synthesis of the 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl intermediate. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Coupling with Indole Derivative: The pyridazinone intermediate is then coupled with a substituted indole-3-carboxylic acid derivative. This step often employs coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-indole-3-carboxamide has been investigated for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.
Industry
Industrially, the compound may be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide
- N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(o-tolyl)acetamide
Uniqueness
Compared to similar compounds, N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-indole-3-carboxamide stands out due to its specific indole carboxamide structure, which may confer unique reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-indole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological evaluations of this compound, drawing from various research studies and findings.
Chemical Structure and Synthesis
The compound features a pyridazinone moiety linked to an indole structure, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The synthesis typically involves multi-step organic reactions, starting with the formation of the pyridazinone ring, followed by its attachment to a phenyl group and subsequent coupling with an indole carboxamide.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Formation of pyridazinone | Acetic acid, sodium hydroxide |
| 2 | Coupling with phenyl group | THF, dimethylacetamide |
| 3 | Final coupling with indole | Various organic solvents |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In particular, studies have shown that related indole derivatives possess potent activity against Mycobacterium tuberculosis (Mtb), suggesting a potential application in treating tuberculosis. For instance, a study reported that certain indole derivatives inhibited Mtb growth effectively without cross-resistance to first-line drugs .
Anticancer Properties
Indoles are also recognized for their anticancer properties. The structure of this compound allows it to interact with various molecular targets involved in cancer progression. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.
The mechanism by which this compound exerts its biological effects is still under investigation. Computational studies indicate that the compound can bind to specific proteins and enzymes, affecting their activity. This binding likely alters cellular pathways critical for tumor growth and microbial resistance .
Case Studies and Research Findings
Several studies have explored the biological activities of indole derivatives:
- Antimycobacterial Activity : A series of 20 indole compounds were synthesized and evaluated against Mtb. The most promising candidates demonstrated low toxicity towards mammalian cells while effectively inhibiting bacterial growth .
- Cytotoxicity Assessments : In vitro tests showed that certain derivatives exhibited cytotoxic effects at concentrations below 30 µM, indicating a potential therapeutic window for further development .
Q & A
Q. What established synthetic routes are available for this compound, and how do reaction conditions impact yield?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Amide bond formation between the indole-3-carboxylic acid derivative and the substituted phenyl-pyridazinone amine precursor. Catalysts like HATU or EDCI are commonly used for carboxamide linkage .
- Ring formation : Cyclization of pyridazinone moieties under acidic or basic conditions, with temperature control (60–100°C) critical to avoid side products .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Key factors affecting yield :
| Step | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| Amide coupling | DMF, RT, 12h | 60–75% | |
| Pyridazinone cyclization | AcOH, reflux | 50–65% |
Q. Which spectroscopic and crystallographic methods confirm its molecular structure?
- 1H/13C NMR : Assign peaks for indole NH (~δ11.8 ppm), pyridazinone carbonyl (δ165–170 ppm), and aromatic protons (δ6.8–8.4 ppm) .
- X-ray crystallography : Use WinGX/ORTEP for anisotropic displacement ellipsoid modeling to resolve steric effects in the phenyl-pyridazinone region .
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error .
Q. What preliminary biological screening approaches evaluate therapeutic potential?
- Enzyme inhibition assays : Test against kinases (e.g., CDK, EGFR) using fluorescence-based substrates .
- Cellular viability assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .
Advanced Research Questions
Q. How can low yields in the final coupling step be optimized?
- Systematic variation : Test polar aprotic solvents (DMAC, DMSO), elevated temperatures (40–60°C), or alternative coupling agents (DCC/HOBt) .
- Microwave-assisted synthesis : Reduce reaction time (2–4h) and improve yield by 10–15% .
Q. How to resolve contradictions between computational docking and experimental binding data?
- Molecular dynamics (MD) simulations : Run 100-ns trajectories to assess protein-ligand stability in solvated environments .
- SPR/BLI assays : Measure real-time binding kinetics (KD, kon/koff) to validate docking poses .
Designing SAR studies for pyridazinone and indole moieties
- Pyridazinone modifications : Replace methyl with ethyl/aryl groups to assess steric effects on kinase inhibition .
- Indole substitutions : Introduce electron-withdrawing groups (e.g., -NO2) at C5 to enhance π-stacking with receptor pockets .
Suitable in vitro/in vivo models for neuroprotective effects
- In vitro : Primary neuronal cultures exposed to oxidative stress (H2O2/glutamate) with caspase-3 activity measured .
- In vivo : Murine models of Parkinson’s (MPTP-induced), monitoring dopaminergic neuron survival via immunohistochemistry .
Integrating DFT calculations with experimental data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
